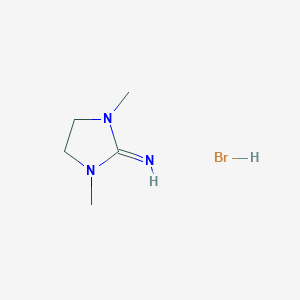

1,3-Dimethylimidazolidin-2-imine hydrobromide

Vue d'ensemble

Description

1,3-Dimethylimidazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C5H10N2O. It is known for its strong polar properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolidin-2-imine hydrobromide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethyleneurea with hydrobromic acid under controlled temperature and pressure conditions . The reaction typically requires a catalyst to enhance the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethylimidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different imidazolidine compounds.

Substitution: It participates in nucleophilic substitution reactions, forming various substituted imidazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Applications De Recherche Scientifique

1,3-Dimethylimidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, promoting various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Mécanisme D'action

The mechanism of action of 1,3-Dimethylimidazolidin-2-imine hydrobromide involves its strong polar properties, which facilitate its interaction with various molecular targets. It acts as a promoter in chemical reactions by minimizing the formation of byproducts and accelerating the desired reaction pathways . The compound’s high dielectric constant and ability to solvate ions play a crucial role in its effectiveness .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-2-imidazolidinone: Similar in structure but lacks the hydrobromide component.

N,N-Dimethylethyleneurea: Another imidazolidine derivative with similar properties.

Uniqueness

1,3-Dimethylimidazolidin-2-imine hydrobromide is unique due to its hydrobromide component, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high reactivity and solubility .

Activité Biologique

1,3-Dimethylimidazolidin-2-imine hydrobromide (CAS No. 77458-86-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

This compound is characterized by its imidazolidine structure, which is significant for its biological interactions. The compound's molecular formula is . The presence of the imine functional group contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethylimidazolidin-2-one with hydrobromic acid. The following reaction scheme outlines the general process:

- Starting Material : 1,3-dimethylimidazolidin-2-one

- Reagent : Hydrobromic acid

- Reaction Conditions : Heat under reflux conditions to facilitate the formation of the hydrobromide salt.

Anticancer Properties

Research has indicated that derivatives of imidazolidines exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds found that certain derivatives displayed potent antiproliferative activity against human colorectal cancer cells (HT-29) and breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.013 nM to 9.26 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 1 | HT-29 | 9.26 |

| Compound 2 | MDA-MB-231 | 0.56 |

| Compound 3 | HT-29 | 0.013 |

These findings suggest that this compound may also possess similar anticancer properties due to structural analogies.

The mechanism through which imidazolidine derivatives exert their biological effects often involves enzyme inhibition and modulation of signaling pathways. For instance, studies have shown that these compounds can interact with aromatase enzymes, which are critical in estrogen biosynthesis and cancer progression.

Additionally, the compound may influence cellular pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

A notable case study involved the evaluation of various imidazolidine derivatives for their cytotoxic effects on cancer cell lines . The results demonstrated that specific structural modifications could enhance biological activity significantly.

Case Study Overview

- Objective : To assess the cytotoxicity of synthesized imidazolidine derivatives.

- Methodology : In vitro assays on HT-29 and MDA-MB-231 cell lines.

- Findings : Certain compounds exhibited IC50 values in the low nanomolar range, indicating high potency.

Propriétés

IUPAC Name |

1,3-dimethylimidazolidin-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWDXJNEZIGGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.